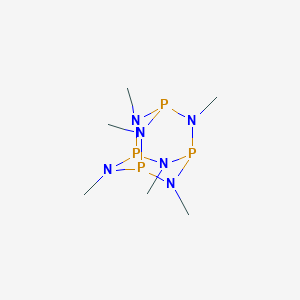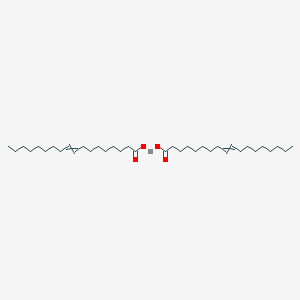
Trióxido de niobio de potasio
Descripción general
Descripción
It is well-known for its wide range of applications in electromechanical, nonlinear optical, frequency doubling, and holographic storage systems . This compound exhibits high piezoelectric activity due to its high electromechanical coupling factors, making it a significant material in the development of lead-free piezoelectric materials .
Aplicaciones Científicas De Investigación
Potassium niobium trioxide has numerous scientific research applications across various fields:
Biology: Research is ongoing to explore its potential in biological applications, particularly in biosensors and bioimaging.
Medicine: Its piezoelectric properties make it a candidate for medical devices such as ultrasound transducers.
Mecanismo De Acción
Target of Action
Potassium niobium trioxide (KNbO3) is a perovskite-type material . It primarily targets the formation of nanoparticles, which are crucial for the development of tailor-made nanomaterials . The compound’s primary targets are the octahedral [NbCl6−xOx] complexes formed through the exchange of chloride ligands .
Mode of Action
The mode of action of potassium niobium trioxide involves a series of steps. Upon dissolution of niobium chloride in benzyl alcohol, octahedral [NbCl6−xOx] complexes form through the exchange of chloride ligands . Heating of the solution results in polymerization, where larger clusters built from multiple edge-sharing [NbCl6−xOx] octahedra assemble . This leads to the formation of a nucleation cluster with the ReO3 type structure .
Biochemical Pathways
The biochemical pathways affected by potassium niobium trioxide involve the formation and growth of niobium oxide nanoparticles . The compound influences the solvothermal synthesis from niobium chloride in benzyl alcohol . The formation pathway can be suggested through investigations of the influence of reaction temperature .
Result of Action
The result of potassium niobium trioxide’s action is the formation of nanoparticles of the Wadsley–Roth type H-Nb2O5 structure, which in the bulk phase usually only forms at high temperature . Upon further growth, structural defects appear, and the presence of shear-planes in the structure appears highly dependent on nanoparticle size .
Action Environment
The action environment of potassium niobium trioxide is primarily in the field of nanomaterials. The compound has shown significant interest due to its versatile electrochemical properties . For example, niobium and niobium-based oxide materials have been shown to be outstanding cathode materials for high-power batteries due to high Li-diffusion rates through their crystal structures . Additionally, studies have shown that niobium oxides show excellent potential as catalyst materials for the production of fuels and chemicals from biomass sources . Environmental factors such as temperature and the presence of other compounds like benzyl alcohol can influence the compound’s action, efficacy, and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium niobium trioxide can be synthesized using various methods, including the sol-gel method, solid-state reaction, and hydrothermal synthesis. One common approach involves the sol-gel process, which uses water-soluble potassium and niobium compounds as precursors. The process typically involves mixing potassium hydroxide (KOH), niobium pentoxide (Nb₂O₅), and potassium carbonate (K₂CO₃) with oxalic and citric acid as chelating agents . The mixture is then calcined to form the desired compound.
Industrial Production Methods: In industrial settings, potassium niobium trioxide is often produced through solid-state reactions. This method involves heating a mixture of potassium carbonate and niobium pentoxide at high temperatures to induce the formation of KNbO₃. The reaction conditions typically include temperatures ranging from 800°C to 1000°C .
Análisis De Reacciones Químicas
Types of Reactions: Potassium niobium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium niobium trioxide can be oxidized using strong oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) in an aqueous medium.
Substitution: Substitution reactions often involve the replacement of potassium ions with other cations such as sodium or lithium in the presence of suitable reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state niobium compounds, while reduction can produce lower oxidation state niobium species .
Comparación Con Compuestos Similares
- Sodium niobium trioxide (NaNbO₃)
- Lithium niobium trioxide (LiNbO₃)
- Barium titanate (BaTiO₃)
- Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃)
Comparison: Potassium niobium trioxide is unique due to its high piezoelectric activity and lead-free nature, making it environmentally friendly compared to lead-based compounds like lead zirconate titanate. Additionally, its ferroelectric properties are comparable to those of barium titanate, but with the added advantage of higher electromechanical coupling factors .
Propiedades
IUPAC Name |
potassium;niobium(5+);oxygen(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.Nb.3O/q+1;+5;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLRJCKUNDGAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[K+].[Nb+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KNbO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.003 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-85-2, 54413-02-4 | |
| Record name | Potassium niobate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium potassium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niobium potassium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)










